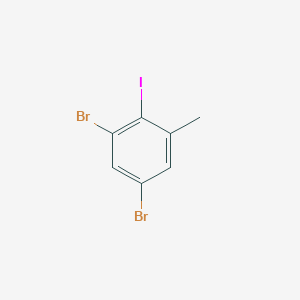

3,5-Dibromo-2-iodotoluene

Description

BenchChem offers high-quality 3,5-Dibromo-2-iodotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-2-iodotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-2-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCYUNDYUJNSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dibromo-2-iodotoluene CAS number and properties

An In-depth Technical Guide to 3,5-Dibromo-2-iodotoluene

Executive Summary

This document provides a comprehensive technical overview of 3,5-Dibromo-2-iodotoluene, a polyhalogenated aromatic compound with significant utility in synthetic organic chemistry and burgeoning applications in biochemical research. As a versatile building block, its unique substitution pattern—featuring two bromine atoms and one iodine atom on a toluene core—offers chemists a platform for regioselective functionalization. This guide details its chemical identity, physicochemical properties, synthesis strategies, reactivity profile, and established applications. Emphasis is placed on the mechanistic principles governing its synthesis and its role as an intermediate in the development of complex molecules and as a modulator of key metabolic enzymes, making it a compound of interest for researchers in materials science and drug discovery.

Chemical Identity and Physicochemical Properties

3,5-Dibromo-2-iodotoluene is a substituted toluene derivative whose structure is key to its chemical utility. The strategic placement of three different functional handles—a methyl group and three halogen atoms with differential reactivity (I > Br)—allows for sequential and selective chemical modifications.

Table 1: Core Properties of 3,5-Dibromo-2-iodotoluene

| Property | Value | Source(s) |

| CAS Number | 1000571-43-6 | [1][2][3] |

| IUPAC Name | 1,5-dibromo-2-iodo-3-methylbenzene | [1] |

| Molecular Formula | C₇H₅Br₂I | [1][2][4] |

| Molecular Weight | 375.83 g/mol | [1][2][4] |

| Canonical SMILES | CC1=CC(=CC(=C1I)Br)Br | [1] |

| InChI Key | NQCYUNDYUJNSAX-UHFFFAOYSA-N | [1] |

| Appearance | Solid (predicted) | |

| Purity | ≥ 97% (typical commercial grade) | [2] |

Synthesis and Mechanistic Considerations

The synthesis of polyhalogenated aromatics like 3,5-Dibromo-2-iodotoluene is a significant challenge, primarily due to the need for precise regiochemical control during sequential halogenation steps.[1] The electronic properties of the substituents already present on the aromatic ring dictate the position of subsequent electrophilic attacks.[1]

The Role of Directing Groups

In a typical synthetic approach, the methyl group of a toluene precursor acts as the primary directing group. As an electron-donating group, it activates the aromatic ring and is ortho- and para-directing.[1] This means that the first electrophilic substitution will preferentially occur at the 2, 4, or 6 positions. The introduction of the first halogen atom modifies the electronic landscape of the ring, influencing the position of the next substitution. The synthesis therefore requires a carefully designed multi-step halogenation protocol to achieve the desired 2,3,5-substitution pattern.[1]

A Plausible Synthetic Workflow

A logical synthetic route could start from a pre-iodinated toluene, such as 2-iodotoluene. The iodine atom is a deactivating but ortho-, para-directing group. The subsequent bromination would be directed to the positions ortho and para to the methyl group and meta to the iodine atom, though the interplay of sterics and electronics must be carefully managed.

Sources

- 1. Buy 3,5-Dibromo-2-iodotoluene | 1000571-43-6 [smolecule.com]

- 2. halochem.com [halochem.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. 3,5-DIBROMO-4-IODOTOLUENE price,buy 3,5-DIBROMO-4-IODOTOLUENE - chemicalbook [chemicalbook.com]

- 6. 3,5-dibromo-4-iodotoluene | CAS#:175278-10-1 | Chemsrc [chemsrc.com]

physical and chemical properties of 3,5-Dibromo-2-iodotoluene

The compound serves as a precursor for synthesizing molecules with specific biological activities. For example, it has been used in the synthesis of neutral nickel(II) complexes which were found to interact with calf-thymus DNA through an intercalative fashion, suggesting potential applications in developing novel therapeutic agents or DNA probes. [1]

Safety, Handling, and Storage

As a polyhalogenated aromatic compound, 3,5-Dibromo-2-iodotoluene requires careful handling to minimize exposure.

Table 4: Safety and Handling Protocols

| Aspect | Recommendation | Justification |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | To prevent skin and eye contact. Halogenated compounds can cause irritation. [7] |

| Handling | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. | To prevent inhalation of potentially harmful vapors or dust. [8] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases. | To maintain chemical stability and prevent hazardous reactions. [7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To prevent environmental contamination. |

Conclusion

3,5-Dibromo-2-iodotoluene is a highly functionalized building block with significant, albeit underexplored, potential. Its value lies in the precise arrangement of its halogen substituents, which allows for selective chemical transformations crucial for synthesizing complex molecular architectures. For drug development professionals, its demonstrated ability to inhibit key metabolic enzymes offers a valuable tool for preclinical studies. As synthetic methodologies improve, the accessibility and application of this and similar polyhalogenated intermediates are poised to grow, enabling new discoveries in medicinal chemistry and materials science.

References

-

Smolecule. (2023). Buy 3,5-Dibromo-2-iodotoluene | 1000571-43-6. 1

-

Fisher Scientific. SAFETY DATA SHEET. 7

-

Fisher Scientific. SAFETY DATA SHEET. 8

-

ChemicalBook. 3,5-Dibromo-2-iodotoluene. Link

-

Halochem. CAS 1000571-43-6 | 3,5-Dibromo-2-iodotoluene. Link

-

Otto Chemie. Safety data sheet. Link

-

Guidechem. 5-BROMO-2-IODOTOLUENE 116632-39-4 wiki. Link

-

ECHEMI. Buy 3,5-dibromo-2-iodo-toluene from Chemsigma International Co., Ltd.Link

-

BOC Sciences. Intermediates in Drug Development: Lab to Industry.

-

PubChem. 3-Bromo-5-chloro-2-iodotoluene. Link

-

PubChem. 5-Bromo-2-iodotoluene. Link

-

Sigma-Aldrich. 5-Bromo-2-iodotoluene 98%. Link

-

PubChem. 3,5-Dibromotoluene. Link

-

Journal of Applied Pharmaceutical Sciences and Research. (2021). Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine. Link

-

ChemicalBook. 3-BROMO-5-CHLORO-2-IODOTOLUENE - Safety Data Sheet. Link

-

ChemicalBook. 3-BROMO-5-IODOTOLUENE - Safety Data Sheet. Link

-

ChemicalBook. 2-Iodotoluene(615-37-2) 1H NMR spectrum. Link

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Link

-

ChemComplete. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. Link

-

Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Link

-

ResearchGate. (2021). SYNTHESIS AND CHARACTERIZATION OF 4- AMINO-3, 5- DIBROMO- TOLUENE FROM P-TOLUIDINE. Link

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Link

-

IB DP Chemistry. 11.3 Spectroscopic identification of organic compounds SL Paper 3. Link

-

PubMed Central. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Link

Sources

- 1. Buy 3,5-Dibromo-2-iodotoluene | 1000571-43-6 [smolecule.com]

- 2. halochem.com [halochem.com]

- 3. Page loading... [guidechem.com]

- 4. 5-ブロモ-2-ヨードトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3,5-Dibromotoluene | C7H6Br2 | CID 15361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. japsr.in [japsr.in]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

3,5-Dibromo-2-iodotoluene molecular structure and weight

An In-Depth Technical Guide to 3,5-Dibromo-2-iodotoluene: Molecular Structure, Properties, and Applications in Research and Development

Abstract

This technical guide provides a comprehensive analysis of 3,5-Dibromo-2-iodotoluene (CAS No. 1000571-43-6), a halogenated aromatic compound of significant interest to researchers in organic synthesis, material science, and drug development. The document elucidates the core molecular structure, physicochemical properties, and molecular weight of this compound. Furthermore, it delves into its synthetic pathways, chemical reactivity, and notable applications, with a particular focus on its role as a versatile intermediate in the development of complex molecules and its interactions with biological systems. This guide is intended to serve as a foundational resource for scientists and professionals requiring detailed technical information on this unique chemical entity.

Core Molecular Identity and Structure

3,5-Dibromo-2-iodotoluene is a derivative of toluene distinguished by a specific polysubstitution pattern of two bromine atoms and one iodine atom on the aromatic ring.[1] This precise arrangement of halogens imparts unique reactivity and steric properties, making it a valuable building block in targeted chemical synthesis.

Key Identifiers

The fundamental identifiers for 3,5-Dibromo-2-iodotoluene are summarized below, providing a clear basis for its identification and characterization.

| Identifier | Value | Source(s) |

| IUPAC Name | 1,5-dibromo-2-iodo-3-methylbenzene | [1] |

| CAS Number | 1000571-43-6 | [1][2][3] |

| Molecular Formula | C₇H₅Br₂I | [1][2][4] |

| Molecular Weight | 375.83 g/mol | [1][2][4] |

| SMILES | CC1=CC(=CC(=C1I)Br)Br | [1] |

| InChI | InChI=1S/C7H5Br2I/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | [1] |

Molecular Structure Visualization

The two-dimensional structure of 3,5-Dibromo-2-iodotoluene highlights the ortho-iodine and meta-bromine substituents relative to the methyl group. This arrangement creates significant steric hindrance around the iodine and methyl groups, which critically influences the molecule's reactivity in coupling and substitution reactions.

Caption: 2D structure of 3,5-Dibromo-2-iodotoluene.

Physicochemical Properties

The physical properties of halogenated aromatic compounds are dictated by their molecular weight and the nature of their halogen substituents. While comprehensive experimental data for 3,5-Dibromo-2-iodotoluene is not widely published, data from its isomer, 3,5-Dibromo-4-iodotoluene (CAS 175278-10-1), provides useful estimations.

| Property | Value (for isomer CAS 175278-10-1) | Source(s) |

| Appearance | Light yellow to yellow solid | [5] |

| Melting Point | 69-72 °C | [5] |

| Boiling Point | 126-128 °C @ 0.4 mm Hg | [5][6] |

| Density (Predicted) | 2.346 ± 0.06 g/cm³ | [5] |

| Storage Temperature | 2-8 °C, protect from light | [5] |

| Sensitivity | Light Sensitive | [5] |

Synthesis and Chemical Reactivity

The synthesis of 3,5-Dibromo-2-iodotoluene requires sophisticated, multi-step halogenation protocols that ensure precise regioselectivity.[1] The process must carefully control the sequence of halogen introduction, leveraging the directing effects of the substituents on the aromatic ring.

Synthetic Strategy Overview

The synthesis of polysubstituted aromatic compounds is a foundational challenge in organic chemistry. For 3,5-Dibromo-2-iodotoluene, a logical pathway involves sequential electrophilic aromatic substitution. The methyl group on the toluene backbone is an ortho-, para-directing group due to its electron-donating nature.[1] This inherent directing effect is the primary consideration in the initial halogenation step. Subsequent halogen additions are then influenced by the electronic and steric properties of the newly introduced substituents.

Caption: Generalized workflow for the synthesis of 3,5-Dibromo-2-iodotoluene.

Exemplary Synthesis Protocol: Bromination of p-Toluidine

While a direct protocol for 3,5-Dibromo-2-iodotoluene is proprietary, a relevant and illustrative procedure is the bromination of an aromatic amine like p-toluidine, which demonstrates the principles of electrophilic aromatic substitution.[7]

-

Dissolution: Dissolve p-toluidine (0.1 mol) in 45 mL of glacial acetic acid within a two-necked round-bottom flask equipped with a mechanical stirrer.[7]

-

Bromine Addition: While stirring and cooling the flask in an ice bath, slowly add a solution of bromine (0.33 mol) in 40 mL of glacial acetic acid over approximately 1.5 hours. The reaction is exothermic and requires careful temperature control.[7]

-

Precipitation: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring to precipitate the brominated product.[7]

-

Diazotization (Hypothetical Next Step): The resulting amino-dibromo-toluene could then undergo a Sandmeyer-type reaction, where the amine is converted to a diazonium salt and subsequently substituted with iodine to yield the target molecule.

Chemical Reactivity

The unique arrangement of three different substituents (methyl, bromo, iodo) on the benzene ring provides a platform for highly selective chemical transformations.

-

Cross-Coupling Reactions: The compound is an excellent substrate for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings.[1][8] The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds in typical palladium-catalyzed systems, allowing for sequential and site-selective functionalization. This is a cornerstone of its utility in building complex molecular architectures for drug discovery.

-

Nucleophilic Aromatic Substitution: The iodine atom, being a good leaving group, can be displaced by strong nucleophiles under specific conditions.[1]

-

Further Electrophilic Substitution: The remaining hydrogen atoms on the aromatic ring can be substituted through further electrophilic aromatic substitution, although the ring is heavily deactivated by the electron-withdrawing halogens.[1]

Applications in Research and Drug Development

3,5-Dibromo-2-iodotoluene is not merely a chemical curiosity; it is a functional tool with diverse applications ranging from fundamental organic synthesis to applied pharmaceutical science.

Intermediate in Organic Synthesis and Material Science

As a polysubstituted aromatic compound, it serves as a versatile intermediate for constructing more complex organic molecules.[1] In material science, it can be used as a building block in the synthesis of novel polymers or small molecules with tailored electronic or optical properties.[1]

Significance in Medicinal Chemistry and Drug Development

Pharmaceutical intermediates are the crucial link between basic chemical research and industrial drug production.[] They are instrumental in the optimization of lead compounds to enhance efficacy and reduce toxicity.[] 3,5-Dibromo-2-iodotoluene has demonstrated specific activities that make it highly relevant in this field.

-

Modulation of Drug Metabolism: Studies have shown that 3,5-Dibromo-2-iodotoluene can inhibit certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9.[1] These enzymes are critical for the metabolism of a vast number of drugs.[1] Its ability to modulate these pathways suggests potential applications in pharmacology to control drug pharmacokinetics or mitigate drug-drug interactions.[1]

-

Biochemical Probes and Proteomics: The compound has been employed in proteomics research, likely for labeling proteins to study their interactions and functions.[1][4]

-

Synthesis of Biologically Active Molecules: Its use has been reported in the synthesis of neutral nickel(II) complexes which were found to interact with calf-thymus DNA through an intercalative fashion, highlighting its utility in developing compounds that target genetic material.[1]

The drug discovery and development process is a long and complex pipeline where versatile intermediates are essential for creating and testing new molecular entities (NMEs).[10] The ability to selectively functionalize a scaffold like 3,5-Dibromo-2-iodotoluene allows medicinal chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

-

Hazard Identification: Assumed to be a skin and eye irritant.[11][12] May cause respiratory irritation upon inhalation.[11][13]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid getting the chemical in eyes, on skin, or on clothing.[12] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong bases and oxidizing agents.[12][14] Protect from light.[5]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

Conclusion

3,5-Dibromo-2-iodotoluene is a highly functionalized aromatic intermediate with significant potential for researchers, scientists, and drug development professionals. Its defined molecular weight of 375.83 g/mol and unique structure, characterized by a specific arrangement of bromo and iodo substituents, allow for selective and predictable reactivity. This makes it an invaluable tool in the synthesis of complex organic molecules, novel materials, and, most notably, as a scaffold in medicinal chemistry. Its demonstrated ability to modulate key drug-metabolizing enzymes underscores its potential in the development of new therapeutic agents. Proper understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in advanced scientific applications.

References

- Buy 3,5-Dibromo-2-iodotoluene | 1000571-43-6 - Smolecule. (2023, August 16). Google.

- CAS 1000571-43-6 | 3,5-Dibromo-2-iodotoluene - Halochem. Halochem.

- 3,5-Dibromo-2-iodotoluene | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- 3,5-dibromo-4-iodotoluene - ChemicalBook. ChemicalBook.

- Buy 3,5-dibromo-2-iodo-toluene from Chemsigma Intern

- 3,5-Dibromotoluene | C7H6Br2 | CID 15361 - PubChem. PubChem.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 3,5-dibromo-4-iodotoluene | CAS#:175278-10-1 | Chemsrc. Chemsrc.

- 5-Bromo-2-iodotoluene 98 116632-39-4 - Sigma-Aldrich. Sigma-Aldrich.

- Intermediates in Drug Development: Lab to Industry - BOC Sciences. BOC Sciences.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem. PubChem.

- 5-BROMO-2-IODOTOLUENE 116632-39-4 wiki - Guidechem. Guidechem.

- 3,5-Dibromo-4-iodotoluene | CAS 175278-10-1 | SCBT. Santa Cruz Biotechnology.

- Synthesis and Characterization of 4-Amino-3, 5-dibromo-toluene from p-Toluidine - Journal of Applied Pharmaceutical Sciences and Research. (2021). Journal of Applied Pharmaceutical Sciences and Research.

- Drug discovery and development: Role of basic biological research - PMC. (2017, November 11). PubMed Central.

Sources

- 1. Buy 3,5-Dibromo-2-iodotoluene | 1000571-43-6 [smolecule.com]

- 2. halochem.com [halochem.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. 3,5-DIBROMO-4-IODOTOLUENE price,buy 3,5-DIBROMO-4-IODOTOLUENE - chemicalbook [chemicalbook.com]

- 6. 3,5-dibromo-4-iodotoluene | CAS#:175278-10-1 | Chemsrc [chemsrc.com]

- 7. japsr.in [japsr.in]

- 8. guidechem.com [guidechem.com]

- 10. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. 3,5-Dibromotoluene | C7H6Br2 | CID 15361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,5-Dibromo-2-iodotoluene: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

3,5-Dibromo-2-iodotoluene is a polyhalogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern offers multiple, distinct reaction sites, enabling complex molecular architectures. This guide provides a comprehensive overview of 3,5-Dibromo-2-iodotoluene, including its physicochemical properties, a detailed proposed synthesis protocol, in-depth characterization methods with predicted analytical data, and a discussion of its current and potential applications in the field of drug development. This document is intended for researchers, scientists, and professionals in drug discovery and chemical development who require a technical understanding of this valuable synthetic intermediate.

Introduction: The Strategic Value of Polyhalogenated Building Blocks

In the landscape of modern drug discovery, the rational design of synthetic pathways to novel and complex molecules is paramount. Polyhalogenated aromatic compounds, such as 3,5-Dibromo-2-iodotoluene, represent a class of exceptionally useful intermediates.[1] The differential reactivity of the halogen atoms (I > Br > Cl) allows for selective, sequential cross-coupling reactions, providing a powerful tool for the controlled elaboration of molecular scaffolds.[2] 3,5-Dibromo-2-iodotoluene, with its distinct iodine and two bromine atoms on a toluene core, offers three potential points of modification, making it a highly valuable precursor for creating diverse libraries of compounds for biological screening.

This guide will delve into the technical details of this compound, providing a foundational understanding for its effective utilization in research and development.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and safety properties is critical for its handling, storage, and use in experimental settings. While specific experimental data for 3,5-Dibromo-2-iodotoluene is not widely published, we can infer its properties from closely related analogs and computational predictions.

Physicochemical Properties

| Property | Value (Predicted/Inferred) | Source/Basis |

| IUPAC Name | 1,5-Dibromo-2-iodo-3-methylbenzene | |

| CAS Number | 1000571-43-6 | [3] |

| Molecular Formula | C₇H₅Br₂I | [3] |

| Molecular Weight | 375.83 g/mol | [3] |

| Appearance | Likely a solid at room temperature | Inferred from related polyhalogenated toluenes |

| Melting Point | Not available. Expected to be higher than related di-substituted toluenes. | - |

| Boiling Point | Not available. Expected to be significantly high. | - |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | Inferred from general properties of polyhalogenated aromatics |

Safety and Handling

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of 3,5-Dibromo-2-iodotoluene: A Proposed Protocol

The synthesis of polyhalogenated benzenes with a specific substitution pattern requires careful strategic planning to control the regioselectivity of the electrophilic aromatic substitution reactions. The methyl group of toluene is an ortho-, para-director, while halogens are deactivating but also ortho-, para-directing. A plausible synthetic route starting from 3,5-dibromotoluene is outlined below. This protocol is based on established methods for the iodination of substituted aromatic compounds.

Reaction Scheme

Sources

- 1. japsr.in [japsr.in]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 3,5-Dibromo-2-iodotoluene | 1000571-43-6 [smolecule.com]

- 4. 5-Bromo-2-iodotoluene | C7H6BrI | CID 2724601 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectral data interpretation for 3,5-Dibromo-2-iodotoluene

An In-Depth Technical Guide to the Spectral Data Interpretation of 3,5-Dibromo-2-iodotoluene

Authored by: A Senior Application Scientist

Foreword: The Molecular Blueprint

In the realm of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. 3,5-Dibromo-2-iodotoluene (C₇H₅Br₂I) presents a fascinating case study in spectral interpretation.[1][2] Its asymmetrically substituted aromatic ring, adorned with a methyl group and three distinct halogen atoms, offers a rich tapestry of spectroscopic signals. This guide provides an in-depth analysis of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) data for this compound. More than a mere recitation of data, this document serves as a masterclass in deductive reasoning, demonstrating how each piece of spectral evidence corroborates the others to reveal the unambiguous molecular structure. We will explore the "why" behind the signals, grounding our interpretations in the fundamental principles of chemical physics and extensive empirical data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides the most direct insight into the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is exquisitely sensitive to the shielding and deshielding effects of neighboring functional groups. In 3,5-Dibromo-2-iodotoluene, we anticipate three distinct signals corresponding to the three unique proton environments.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | 7.50 - 7.80 | Doublet (d) | 1H |

| H-6 | 7.30 - 7.60 | Doublet (d) | 1H |

| -CH₃ | 2.40 - 2.60 | Singlet (s) | 3H |

Interpretation and Rationale

The aromatic region of the spectrum (typically 6.5-8.0 ppm for aryl protons) is expected to display two signals, not one.[3] The presence of the iodine atom at the C-2 position breaks the molecule's symmetry, rendering the two aromatic protons, H-4 and H-6, chemically non-equivalent.

-

Aromatic Protons (H-4 and H-6): These protons are coupled to each other in a meta relationship (four bonds apart). This will result in a small coupling constant (⁴JHH ≈ 2-3 Hz), splitting each signal into a doublet. The deshielding effect of the adjacent bromine atoms will shift these protons significantly downfield. H-4 is flanked by two bromine atoms, while H-6 is adjacent to one iodine and one bromine atom. Due to the complex interplay of inductive and anisotropic effects of the three halogens, precise chemical shift prediction is challenging, but both are expected in the downfield aromatic region.[4]

-

Methyl Protons (-CH₃): The methyl group protons are isolated from the aromatic protons by four bonds and thus will not exhibit spin-spin coupling, appearing as a sharp singlet. Its position adjacent to the iodine- and bromine-substituted carbons will cause a downfield shift compared to unsubstituted toluene (δ ≈ 2.3 ppm).[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Broadband proton-decoupled ¹³C NMR spectroscopy reveals a single peak for each chemically unique carbon atom. This technique is invaluable for determining the symmetry and carbon framework of a molecule. The chemical shifts are spread over a much wider range than in ¹H NMR (0-220 ppm), making peak overlap less common.[6]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 145 |

| C-2 | 95 - 105 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-5 | 120 - 125 |

| C-6 | 130 - 135 |

| -CH₃ | 25 - 30 |

Interpretation and Rationale

Due to the lack of symmetry, all seven carbon atoms in 3,5-Dibromo-2-iodotoluene are chemically distinct and should produce seven unique signals.

-

Aromatic Carbons (C1-C6): These carbons resonate in the typical downfield region of 110-150 ppm.[3]

-

Halogen-Bearing Carbons (C-2, C-3, C-5): Carbons directly bonded to electronegative halogens experience significant shifts. The "heavy atom effect" of iodine is particularly noteworthy, causing the C-2 signal to be shifted significantly upfield into the 95-105 ppm range. The carbons bonded to bromine (C-3 and C-5) will also be clearly distinguishable in the 120-125 ppm region.

-

Substituted Aromatic Carbon (C-1): The carbon bearing the methyl group (C-1) is a quaternary carbon and will likely show a weaker signal. Its chemical shift is influenced by the adjacent iodine and will be in the 140-145 ppm range.

-

Protonated Aromatic Carbons (C-4, C-6): These carbons will appear in the expected aromatic region, with their precise shifts determined by the cumulative effects of the surrounding substituents.

-

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield alkyl region (25-30 ppm), shifted slightly downfield from toluene's methyl carbon (δ ≈ 21 ppm) due to the influence of the adjacent iodine atom.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry bombards a molecule with electrons, creating a radical cation (the molecular ion, M⁺·) which can then fragment into smaller, charged pieces. The resulting spectrum is a plot of mass-to-charge ratio (m/z) versus relative abundance. It provides the exact molecular weight and crucial structural information from the fragmentation patterns.[7][8]

Predicted Mass Spectrum Data

| m/z Value | Assignment | Rationale |

| 374/376/378 | [M]⁺· | Molecular ion peak cluster (ratio ~1:2:1) |

| 295/297 | [M - Br]⁺ | Loss of a bromine radical |

| 247 | [M - I]⁺ | Loss of an iodine radical |

| 216/218 | [M - Br - I]⁺ | Sequential loss of Br and I radicals |

| 137 | [C₇H₅Br]⁺ | Fragment remaining after loss of I and Br |

| 91 | [C₇H₇]⁺ | Tropylium ion (potentially low abundance) |

Interpretation and Rationale

The molecular formula C₇H₅Br₂I has a nominal mass of 374 Da (using ¹²C, ¹H, ⁷⁹Br, ¹²⁷I).

-

Molecular Ion (M⁺·): The most critical feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] For a molecule with two bromine atoms, the resulting molecular ion will appear as a characteristic cluster of peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a relative intensity ratio of approximately 1:2:1. This pattern is an unmistakable indicator of the presence of two bromine atoms. The expected cluster would be centered at m/z 374, 376, and 378.

-

Fragmentation Pathways: The C-I bond is the weakest of the carbon-halogen bonds, making the loss of an iodine radical (·I, 127 Da) a highly favorable fragmentation pathway, leading to a peak at m/z 247.[7] Loss of a bromine radical (·Br, 79 or 81 Da) is also a primary fragmentation event, resulting in a doublet of peaks around m/z 295/297.[10] Subsequent fragmentation, such as the loss of the second halogen, can also be observed.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 2980 - 2850 | Alkyl C-H Stretch | Medium-Weak |

| 1600 - 1450 | Aromatic C=C Stretch | Medium (multiple bands) |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

| < 700 | C-Br / C-I Stretch | Medium-Strong |

Interpretation and Rationale

The IR spectrum provides a clear "fingerprint" of the molecule's functional groups.[11]

-

C-H Stretching Region: A key diagnostic feature is the presence of C-H stretching vibrations both above and below 3000 cm⁻¹. Absorptions just above 3000 cm⁻¹ are characteristic of C(sp²)-H bonds, confirming the aromatic ring.[12][13] Absorptions just below 3000 cm⁻¹ are from the C(sp³)-H bonds of the methyl group.[14]

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.[13]

-

C-H Out-of-Plane Bending: The strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.[15]

-

Carbon-Halogen Stretching: The vibrations corresponding to the C-Br and C-I bonds are found in the low-frequency "fingerprint region" of the spectrum, typically below 700 cm⁻¹. These bands, while confirming the presence of halogens, can be complex and are often used for final compound identification by comparison with a reference spectrum.

Conclusion: A Symphony of Spectra

The structural elucidation of 3,5-Dibromo-2-iodotoluene is a compelling example of synergistic data analysis. No single technique provides the complete picture. The ¹H NMR confirms the number and connectivity of protons, the ¹³C NMR maps the carbon skeleton, the mass spectrum provides the exact molecular weight and the crucial bromine isotope pattern, and the IR spectrum identifies the core functional groups. Together, these four spectroscopic methods provide an interlocking, self-validating system of evidence that converges on a single, unambiguous molecular structure, leaving no room for doubt for the discerning researcher.

References

-

Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603. Available from: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]

-

LibreTexts Chemistry. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

eGrove, University of Mississippi. 13C NMR Substituent Effects on para-Substituted Tolans. Available from: [Link]

-

PubChem. 3,5-Dibromotoluene. National Center for Biotechnology Information. Available from: [Link]

-

LibreTexts Chemistry. 6.8: ¹³C NMR Spectroscopy. Available from: [Link]

-

LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Bothner-By, A. A., & Glick, R. E. (1957). CHEMICAL SHIFTS IN THE N.M.R. SPECTRA OF SUBSTITUTED XYLENES. Canadian Journal of Chemistry, 35(8), 986-1001. Available from: [Link]

-

NMRS.io. 13C | toluene-d8 | NMR Chemical Shifts. Available from: [Link]

-

University of Colorado Boulder. 13C NMR Chemical Shift Table. Available from: [Link]

-

Chemistry Stack Exchange. What is number of 1H NMR signals for toluene?. Available from: [Link]

-

VIPEr. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

-

Zwiener, C., & Frimmel, F. H. (2003). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 376(5), 637-643. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

University of Cambridge. Chemical shifts. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

-

SpectraBase. 3,5-Dibromo-4-iodotoluene. Available from: [Link]

-

Millersville University. IR Absorption Table. Available from: [Link]

-

PubChem. 5-Bromo-2-iodotoluene. National Center for Biotechnology Information. Available from: [Link]

-

LibreTexts Chemistry. Fragmentation Patterns in Mass Spectra. Available from: [Link]

-

YouTube. Mass spectrometry A-level Fragmentation of organic molecules. Available from: [Link]

-

National Institutes of Health (NIH). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Available from: [Link]

-

LibreTexts Chemistry. 3.10: Spectroscopy of Aromatic Compounds. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Toluene. NIST Chemistry WebBook. Available from: [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy. Available from: [Link]

-

ResearchGate. Spectroscopic ellipsometry data. Available from: [Link]

Sources

- 1. Buy 3,5-Dibromo-2-iodotoluene | 1000571-43-6 [smolecule.com]

- 2. halochem.com [halochem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Reactivity of C-I versus C-Br Bonds for Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of a carbon-halogen bond is a critical decision in synthetic chemistry, profoundly influencing reaction pathways, rates, and overall efficiency. This guide provides a comprehensive analysis of the reactivity differences between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, tailored for professionals in research and drug development. We will delve into the fundamental physicochemical properties that govern their reactivity, explore their behavior in key organic transformations, and discuss the strategic implications for medicinal chemistry. This document eschews a rigid template in favor of a narrative that builds from foundational principles to practical applications, grounded in authoritative references and field-proven insights.

Foundational Principles: Unpacking the Inherent Differences in C-I and C-Br Bonds

The disparate reactivity of C-I and C-Br bonds is not a matter of chance but is deeply rooted in the intrinsic properties of iodine and bromine atoms. Understanding these fundamentals is paramount to predicting and controlling their chemical behavior.

Bond Dissociation Energy (BDE): The Energy Barrier to Reaction

The initiation of most reactions involving alkyl or aryl halides requires the cleavage of the carbon-halogen bond. The energy required for this homolytic cleavage is the Bond Dissociation Energy (BDE). A lower BDE signifies a weaker bond, which is more readily broken and thus more reactive.[1]

The C-I bond is demonstrably weaker than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine compared to bromine. The valence electrons of iodine are in a higher energy shell (5p) than those of bromine (4p), resulting in a longer and weaker bond with carbon due to less effective orbital overlap.[2][3] As you move down the halogen group, the atomic size increases, leading to longer and weaker carbon-halogen bonds.[4][5]

| Bond | Average Bond Dissociation Energy (kJ/mol) | Bond Length (nm) |

| C-Br | ~285 | 0.193 |

| C-I | ~213 | 0.214 |

| Table 1: A comparison of the average bond dissociation energies and bond lengths for C-Br and C-I bonds.[5][6] |

This trend in BDE is a primary determinant of the general reactivity order for halogens: I > Br > Cl > F.[5] Consequently, iodoalkanes and iodoarenes are typically more reactive than their bromo-counterparts.[5][7]

Leaving Group Ability: The Stability of the Departing Ion

In many reactions, particularly nucleophilic substitutions and eliminations, the halogen departs as a halide ion (X⁻). A good leaving group is one that is stable in its anionic form. The stability of the halide ion is inversely related to its basicity; weaker bases are better leaving groups.[7]

Iodide (I⁻) is a larger, more polarizable, and less basic anion than bromide (Br⁻). Its negative charge is dispersed over a larger volume, leading to greater stability in solution.[7] This superior leaving group ability of iodide further contributes to the enhanced reactivity of organoiodides compared to organobromides in a wide array of transformations.[7][8]

Polarizability: The Electron Cloud's Response

Polarizability refers to the ease with which the electron cloud of an atom can be distorted by an external electric field, such as that of an approaching nucleophile or electrophile. Iodine, with its large and diffuse electron cloud, is significantly more polarizable than bromine. This high polarizability can facilitate the formation of the transition state in many reactions, lowering the activation energy and increasing the reaction rate.

Reactivity in Key Organic Transformations: A Comparative Analysis

The fundamental differences in bond strength and leaving group ability manifest in the relative reactivity of C-I and C-Br bonds across a spectrum of common and powerful organic reactions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

In both Sₙ1 and Sₙ2 reactions, the carbon-halogen bond is broken. The weaker C-I bond and the superior leaving group ability of iodide make iodoalkanes generally more reactive than bromoalkanes.[7]

-

Sₙ2 Reactions: These single-step, concerted reactions are highly sensitive to the leaving group's ability to depart.[7] Consequently, the rate of Sₙ2 reactions follows the order: R-I > R-Br > R-Cl > R-F.[9]

-

Sₙ1 Reactions: The rate-determining step in an Sₙ1 reaction is the formation of a carbocation, which is influenced by the stability of the leaving group.[10] Again, the better leaving group, iodide, facilitates this step more readily than bromide, leading to faster reaction rates for alkyl iodides.[10]

Figure 1: A comparison of the SN2 and SN1 reaction pathways.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for the construction of C-C bonds.[11] The reactivity of the aryl or vinyl halide is a critical factor in the success of these transformations. The general reactivity trend for the halide is I > OTf > Br >> Cl.[12]

The rate-determining step in many of these catalytic cycles is the oxidative addition of the organohalide to the low-valent metal center (e.g., Pd(0)). This step involves the cleavage of the C-X bond. The weaker C-I bond undergoes oxidative addition more readily and at lower temperatures than the C-Br bond.[13][14]

-

Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron compound with an organohalide.[15] Aryl iodides are significantly more reactive than aryl bromides, often allowing for milder reaction conditions and lower catalyst loadings.[13]

-

Heck Coupling: The Heck reaction couples an alkene with an aryl or vinyl halide.[16] Similar to other cross-coupling reactions, the reactivity order is I > Br > Cl.[17]

-

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[18] The higher reactivity of aryl iodides allows for couplings to occur at room temperature, whereas aryl bromides often require heating.[18] This differential reactivity can be exploited for selective couplings in molecules containing both bromo and iodo substituents.[19]

Figure 2: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Strategic Implications in Drug Discovery and Development

The choice between a C-I and a C-Br bond in a synthetic route for a drug candidate is a strategic decision with significant consequences for efficiency, cost, and the ability to generate molecular diversity.

Synthesis Design: Leveraging Differential Reactivity

The predictable reactivity hierarchy of C-I and C-Br bonds allows for selective and sequential functionalization of polyhalogenated scaffolds. A common strategy is to first perform a cross-coupling reaction at the more reactive C-I position under mild conditions, leaving the C-Br bond intact for a subsequent, more forcing transformation. This approach is invaluable for the late-stage functionalization of complex molecules, a critical activity in lead optimization.[20]

Halogen Bonding: A Modern Tool in Medicinal Chemistry

Beyond their role as synthetic handles, halogens, particularly bromine and iodine, can participate in a non-covalent interaction known as halogen bonding.[21] This interaction, where the halogen atom acts as a Lewis acid, can be a significant contributor to protein-ligand binding affinity. The strength of the halogen bond generally increases with the polarizability of the halogen, making iodine a more potent halogen bond donor than bromine.[22] The deliberate incorporation of bromine or iodine into a drug candidate to engage in halogen bonding is an increasingly employed strategy in rational drug design.

Practical Considerations: Cost, Availability, and Stability

While organoiodides offer higher reactivity, they are generally more expensive and less stable than their corresponding bromides. Organobromides often represent a good balance of reactivity, stability, and cost for large-scale synthesis. The decision of which halide to use will often depend on the specific reaction, the desired outcome, and economic considerations.

Experimental Protocols: Illustrative Methodologies

To provide a practical context for the discussed principles, the following are representative, step-by-step protocols for a Suzuki-Miyaura coupling reaction, highlighting the different conditions that might be employed for an aryl iodide versus an aryl bromide.

Protocol: Suzuki-Miyaura Coupling of an Aryl Iodide

Reaction: 4-Iodoanisole with Phenylboronic Acid

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol).

-

Catalyst Addition: To the flask, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 5 mL).

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

Reaction: 4-Bromoanisole with Phenylboronic Acid

-

Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and a stronger base such as potassium phosphate (K₃PO₄, 2.0 mmol).

-

Catalyst and Ligand Addition: Add a palladium precursor, such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand, for example, triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%) or a more electron-rich and bulky ligand if needed.

-

Solvent Addition: Add a degassed solvent, such as dioxane or a mixture of toluene and water (e.g., 4:1, 5 mL).

-

Reaction Execution: Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and monitor its progress.

-

Work-up and Purification: Follow the same work-up and purification procedure as described for the aryl iodide.

The key difference in these protocols lies in the more forcing conditions (higher temperature, potentially a stronger base and a more sophisticated catalyst system) generally required to achieve efficient coupling with the less reactive aryl bromide.

Conclusion

The C-I and C-Br bonds, while chemically similar in some respects, exhibit a clear and predictable hierarchy of reactivity that is of profound importance in organic synthesis and drug development. The greater reactivity of the C-I bond, stemming from its lower bond dissociation energy and the superior leaving group ability of iodide, makes it the preferred choice for reactions where mild conditions are paramount or where selective functionalization is desired. Conversely, the C-Br bond offers a robust and cost-effective alternative, albeit often requiring more forcing conditions. A thorough understanding of these fundamental principles empowers the modern chemist to make informed and strategic decisions, ultimately leading to more efficient and elegant synthetic solutions in the pursuit of novel therapeutics.

References

-

chemguide. (n.d.). An introduction to bond energy and bond length. Retrieved from [Link]

-

Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

-

Reddit. (2023, December 23). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? Retrieved from [Link]

-

Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Enthalpies of formation of XCH2CH2OH (X = F, Cl, Br, I) compounds and of the 2-hydroxyethyl radical. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross-coupling reactions of various aryl halides and aryl boric acids... Retrieved from [Link]

-

Reddit. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles. Retrieved from [Link]

-

YouTube. (2018, April 10). Bond Strength and Bond Length. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, April 3). Bond Energies. Retrieved from [Link]

-

The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

-

ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Bond dissociation energy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, June 9). Why is the C-Br bond considered polar? Retrieved from [Link]

-

RSC Publishing. (2023, November 7). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, August 12). 8.5: Leaving Groups. Retrieved from [Link]

-

Pharmaffiliates. (2025, December 22). Advanced Heterocycle and C–H/C–N Bond Chemistry for Drug Discovery. Retrieved from [Link]

-

MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. Retrieved from [Link]

-

PubMed Central. (2025, October 23). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Retrieved from [Link]

-

YouTube. (2024, November 17). Rank each of the indicated bonds in order of increasing bond dissociation energy. Retrieved from [Link]

-

SpringerLink. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

Master Organic Chemistry. (2025, March 4). What Makes A Good Leaving Group? Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Quora. (2016, June 9). Why does bond dissociation enthalpy follow the order Cl2>Br2>F2>I2? Retrieved from [Link]

-

YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. Retrieved from [Link]

-

PubMed Central. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from [Link]

-

Journal of the American Chemical Society. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

-

RSC Publishing. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

-

Reddit. (2018, January 14). Bond strength. Retrieved from [Link]

-

ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

-

College of Saint Benedict & Saint John's University. (n.d.). RR2. Radical Initiation: Bond Homolysis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I) Dimers: Experi. Retrieved from [Link]

-

YouTube. (2020, September 7). Heck Coupling Reaction|C-C Bond Formation|Stereoselectivity| Regioselectivity|Solved Problems. Retrieved from [Link]

-

ACS Publications. (n.d.). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. m.youtube.com [m.youtube.com]

- 4. reddit.com [reddit.com]

- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. news-medical.net [news-medical.net]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04199A [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

A Senior Application Scientist's Guide to Electrophilic Aromatic Substitution on Di- and Tri-halotoluenes: Principles, Regioselectivity, and Protocols

Introduction: The Synthetic Value of Halogenated Toluenes

Di- and tri-halotoluenes are not merely esoteric laboratory chemicals; they are foundational building blocks in numerous high-value chemical supply chains. Their utility as intermediates is critical in the synthesis of agrochemicals, pharmaceuticals, and specialty dyes.[1][2] For instance, 2,4-dichlorotoluene is a key precursor for fungicides, dyes, and preservatives, while 2,6-dichlorotoluene serves as an intermediate for herbicides and pharmaceutical compounds.[3][4][5] The precise arrangement of halogen and methyl substituents on the aromatic ring dictates the molecule's subsequent reactivity and, ultimately, its industrial application. Mastering the electrophilic aromatic substitution (EAS) reactions of these substrates is therefore essential for researchers and process chemists aiming to develop efficient and regioselective synthetic routes.

This guide provides an in-depth exploration of the factors governing EAS reactions on these complex substrates. We will move beyond simple textbook rules to dissect the interplay of electronic and steric effects, offering field-proven insights into predicting reaction outcomes and developing robust experimental protocols.

Chapter 1: The Fundamental Mechanism of Electrophilic Aromatic Substitution

At its core, the EAS reaction is a two-step process driven by the attack of an electron-deficient species (an electrophile, E⁺) on the electron-rich π-system of the aromatic ring.[6]

-

Formation of the Arenium Ion: The electrophile attacks the benzene ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step of the reaction.[7][8]

-

Restoration of Aromaticity: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom that bears the electrophile. This regenerates the aromatic π-system, yielding the substituted product.[6]

The stability of the arenium ion intermediate is paramount; any factor that stabilizes this cation will increase the reaction rate. It is this principle that governs the powerful influence of substituents already present on the ring.

Chapter 2: Decoding Directive Effects in Halotoluenes

In di- and tri-halotoluenes, the regiochemical outcome of an EAS reaction is determined by the cumulative influence of the methyl group and the halogen atoms. These groups exert competing electronic effects.

-

Inductive Effect: This is the donation or withdrawal of electron density through the sigma (σ) bonds, driven by differences in electronegativity.[9]

-

Resonance Effect: This involves the donation or withdrawal of electron density through the pi (π) system via the overlap of p-orbitals.[9]

| Substituent | Classification | Inductive Effect | Resonance Effect | Net Effect on Reactivity | Directing Influence |

| -CH₃ (Methyl) | Activating | Weakly Donating (+I) | Hyperconjugation (Donating) | Activating | Ortho, Para |

| -X (Halogen) | Deactivating | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

Table 1: Summary of Substituent Effects in Halotoluenes.

The Duality of Halogen Substituents

Halogens present a unique case: they are deactivating yet ortho-, para-directing.[10] This is a direct consequence of the competition between their inductive and resonance effects.

-

Deactivation (-I > +R): The high electronegativity of halogens withdraws electron density from the ring inductively, making the ring less nucleophilic and thus less reactive towards electrophiles than benzene.[11] This inductive effect outweighs the resonance effect.

-

Ortho-, Para-Direction (+R): When the electrophile attacks at the ortho or para positions, a key resonance structure can be drawn where the positive charge of the arenium ion is adjacent to the halogen. The halogen can then donate a lone pair of electrons to delocalize the charge, forming a relatively stable resonance contributor.[12] This extra stabilization is not possible if the attack occurs at the meta position. Therefore, the transition states leading to ortho and para products are lower in energy.[13]

Predicting Regioselectivity in Polysubstituted Systems

When multiple substituents are present, the following guidelines are essential for predicting the site of substitution:

-

Reinforcing Effects: If the directing effects of the substituents reinforce each other, the product is straightforward to predict. For example, in p-chlorotoluene, both the methyl and chloro groups direct to the same ortho positions (relative to the methyl group), leading to substitution at C2 and C6.[14]

-

Opposing Effects: When directing effects conflict, the most powerful activating group generally controls the regioselectivity.[15] However, in di- and tri-halotoluenes, all substituents are ortho-, para-directing. The key is to evaluate which positions are most "activated" (or least "deactivated"). The activating effect of the methyl group, while modest, often has a decisive influence.

-

Steric Hindrance: Substitution at a position sterically hindered by adjacent bulky groups is disfavored.[16][17] Substitution is particularly rare between two groups in a meta relationship.[14]

Chapter 3: Key EAS Reactions and Their Application

Nitration

Nitration is performed with a mixture of concentrated nitric acid and sulfuric acid, which generates the potent nitronium ion (NO₂⁺) electrophile.[14] This reaction is fundamental for introducing nitrogen-containing functional groups.

-

Example Substrate: 2,4-Dichlorotoluene

-

Substituents: -CH₃ (activating, o,p) at C1; -Cl (deactivating, o,p) at C2 and C4.

-

Analysis:

-

The methyl group activates positions 2, 4, and 6. Positions 2 and 4 are blocked. Thus, the methyl group strongly directs to C6.

-

The C2-chloro group directs to positions 1, 3, and 5. C1 is blocked.

-

The C4-chloro group directs to positions 1, 3, and 5. C1 is blocked.

-

-

Prediction: The primary sites for electrophilic attack are C6 (activated by the methyl group) and C5 and C3 (activated by the chloro groups through resonance). Given the activating nature of the methyl group, substitution at C6 is generally favored, leading to 2,4-dichloro-6-nitrotoluene. Substitution may also occur at C5, ortho to one chlorine and meta to the other. The C3 position is sterically hindered by two adjacent chlorine atoms.

-

Halogenation

Further halogenation is achieved by reacting the substrate with a halogen (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or AlCl₃.[12] The catalyst polarizes the halogen molecule, creating a stronger electrophile.

Sulfonation

Sulfonation with fuming sulfuric acid (H₂SO₄ + SO₃) introduces a sulfonic acid group (-SO₃H). The electrophile is SO₃. This reaction is typically reversible.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are powerful methods for forming carbon-carbon bonds.[18] However, they have a significant limitation: the reactions are often ineffective on moderately to strongly deactivated rings.[19] Di- and tri-halotoluenes are sufficiently deactivated that they generally fail to undergo Friedel-Crafts reactions under standard conditions. This is a critical consideration for synthetic planning.

Chapter 4: Experimental Protocols & Methodologies

Trustworthy protocols are self-validating, incorporating steps for monitoring, workup, and purification.

Protocol 1: Nitration of 2,4-Dichlorotoluene

This protocol details the synthesis of 2,4-dichloro-6-nitrotoluene, a common intermediate.

Materials:

-

2,4-Dichlorotoluene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Methanol

-

Round-bottom flask, magnetic stirrer, dropping funnel, thermometer

Procedure:

-

Acid Mixture Preparation: In a three-neck flask equipped with a stirrer, thermometer, and dropping funnel, carefully add 50 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath to 0-5 °C.

-

Nitrating Mixture: Slowly add 20 mL of concentrated HNO₃ to the cold sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, slowly add 16.1 g (0.1 mol) of 2,4-dichlorotoluene dropwise. Maintain the reaction temperature between 5-10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 10 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, pour the mixture slowly and carefully over 200 g of crushed ice in a large beaker with vigorous stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: Recrystallize the crude product from methanol to yield pure 2,4-dichloro-6-nitrotoluene. Dry the product in a vacuum oven.

Protocol 2: Catalytic Isomerization to Synthesize 3,5-Dichlorotoluene

Direct synthesis of 3,5-dichlorotoluene is inefficient due to the ortho-, para-directing nature of the methyl group.[20][21] An industrial workaround involves the Lewis acid-catalyzed isomerization of a more accessible isomer mixture.[22][23]

Materials:

-

A mixture of dichlorotoluene isomers (e.g., 2,4- and 2,5-dichlorotoluene)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

o-Dichlorobenzene (high-boiling solvent)

-

Nitrogen or Argon gas

-

Reaction kettle with mechanical stirrer, heating mantle, and reflux condenser

Procedure:

-

Charging the Reactor: Charge the reaction kettle with the dichlorotoluene isomer mixture and o-dichlorobenzene (e.g., a 1:1 mass ratio).[21] Begin stirring and purge the system with an inert gas.

-

Catalyst Addition: Carefully add anhydrous AlCl₃ (typically 3-8% of the starting isomer mass) to the mixture.[23]

-

Isomerization: Heat the mixture to 160-240 °C and maintain this temperature for 2-5 hours.[23] The reaction proceeds towards a thermodynamic equilibrium of all dichlorotoluene isomers.

-

Quenching: After the reaction period, cool the mixture to below 50 °C. Slowly and carefully quench the reaction by adding the mixture to cold water to deactivate the AlCl₃ catalyst.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate. The 3,5-dichlorotoluene is isolated from the solvent and other isomers via fractional distillation. Unreacted isomers can be recycled.

Chapter 5: Addressing Synthetic Challenges

The primary challenge in this field is overcoming the inherent regioselectivity of the starting materials to access less favored isomers. As demonstrated, the synthesis of 3,5-dichlorotoluene is a classic example.[24] Direct chlorination of toluene yields primarily ortho and para isomers, and further chlorination leads to products like 2,4-dichlorotoluene, but not the 3,5-isomer.[22]

Strategies to overcome these challenges often move beyond direct EAS and include:

-

Isomerization: As detailed in Protocol 2, this is a powerful industrial technique.[20]

-

Sandmeyer Reaction: Synthesizing the target isomer from a differently functionalized precursor, such as an aniline. For example, 3,5-dichloroaniline can be converted to 3,5-dichlorotoluene via diazotization followed by reduction, or 3,5-diaminotoluene can be converted to 3,5-dichlorotoluene via a double Sandmeyer reaction.[21][22]

Conclusion

The electrophilic aromatic substitution of di- and tri-halotoluenes is a nuanced field where a deep understanding of competing electronic and steric effects is crucial for success. While the methyl group activates and halogens deactivate, all are ortho-, para-directors, leading to complex regiochemical outcomes. For the practicing scientist, predicting the major product requires a careful analysis of the stability of the arenium ion intermediate for all possible sites of attack. Furthermore, recognizing the limitations of certain reactions, like the failure of Friedel-Crafts on these deactivated systems, and being aware of alternative strategies, such as isomerization or Sandmeyer reactions to access challenging isomers, are hallmarks of an experienced synthetic chemist.

References

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

SF-Chem. (n.d.). Understanding the Synthesis and Applications of 2,4-Dichlorotoluene. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). Electrophilic Aromatic Substitution (EAS) : Substituent Effects. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorotoluene. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

-

Allen Institute for AI. (n.d.). Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions. Retrieved from [Link]

-

LookChem. (n.d.). Cas 95-73-8, 2,4-Dichlorotoluene. Retrieved from [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Retrieved from [Link]

-

SlidePlayer. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 3 5-DICHLOROToluene 25186-47-4 wiki. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). 5.3 EAS on Di- or Tri-substituted Benzenes – Organic Chemistry II. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichlorotoluene. Retrieved from [Link]

-

ACS Publications. (n.d.). Friedel-Crafts Isomerization. IV.1 Aluminum Halide-Catalyzed Isomerization of Halotoluenes. The Journal of Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN114988982A - Method for isomerizing and synthesizing 3, 5-dichlorotoluene.

-

Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

-

CHEM-GUIDE. (n.d.). Electrophilic substitution reactons of haloarenes. Retrieved from [Link]

-

University of Technology, Iraq. (2023). Electrophilic Aromatic Substitution (EAS)SEAr. Retrieved from [Link]

-

YouTube. (2019). Introduction to regioselectivity in aromatic reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC. Retrieved from [Link]

-

Quora. (2018). What is the reactivity of halogen on benzene towards an electrophilic substitution reaction?. Retrieved from [Link]

-

YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 16.6: An Explanation of Substituent Effects. Retrieved from [Link]

-

chem-net.com. (n.d.). Friedel-Crafts Alkylation of aromatic molecules. Retrieved from [Link]

-

LibreTexts Chemistry. (2019). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,6-Dichlorotoluene | C7H6Cl2 | CID 8368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 2,6-Dichlorotoluene | 118-69-4 [chemicalbook.com]

- 5. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions [allen.in]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]